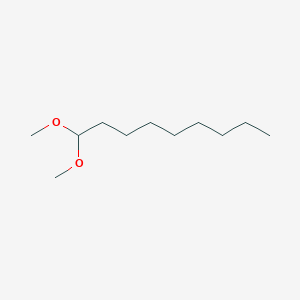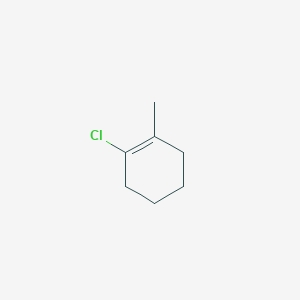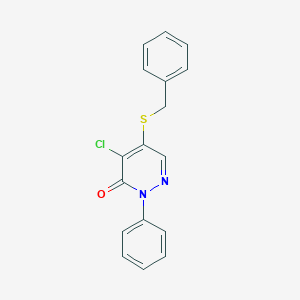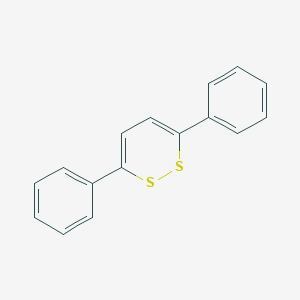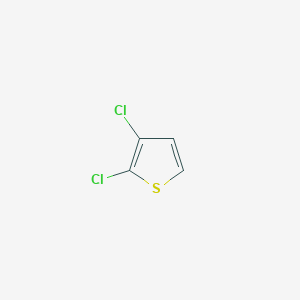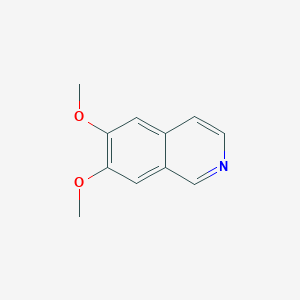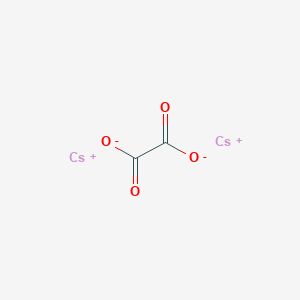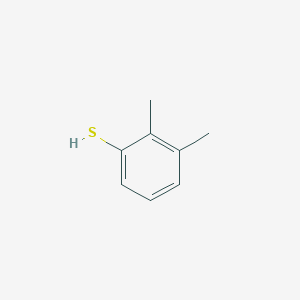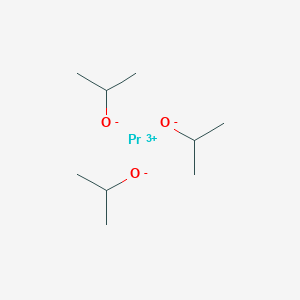
イソプロポキシドプラセオジム(III)
説明
Praseodymium(III) isopropoxide is a chemical compound with the formula Pr(OCH(CH₃)₂)₃. It is a coordination complex where praseodymium is bonded to three isopropoxide ligands. This compound is typically a pale green powder and is known for its use in various chemical synthesis and research applications .
科学的研究の応用
Praseodymium(III) isopropoxide is used in several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in organic reactions.
Biology: It is used in the preparation of praseodymium-doped materials for biological imaging and sensing.
Medicine: It is explored for its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of praseodymium-doped materials for electronics and optics.
作用機序
Target of Action
Praseodymium(III) isopropoxide is a chemical compound with the formula Pr(OCH(CH3)2)3 . It is primarily used in the field of materials science and chemistry. The compound’s primary targets are typically inorganic and organic substrates where it acts as a precursor for the deposition of praseodymium oxide .
Mode of Action
Praseodymium(III) isopropoxide interacts with its targets through a process known as chemical vapor deposition . In this process, the compound is vaporized and reacts with the substrate to form a thin film of praseodymium oxide . This reaction is typically facilitated by heat or ultraviolet light .
Biochemical Pathways
It plays a crucial role in the synthesis of praseodymium-doped materials . These materials have been used in various applications, including the degradation of organic pollutants like bisphenol A .
Pharmacokinetics
It’s important to note that the compound is considered hazardous, with safety information indicating it is flammable and corrosive .
Result of Action
The primary result of Praseodymium(III) isopropoxide’s action is the formation of praseodymium oxide films on substrates . These films have various applications, including the creation of praseodymium-doped glasses and ceramics, which are used in welding goggles and to color glass and ceramics yellow .
Action Environment
The efficacy and stability of Praseodymium(III) isopropoxide are influenced by several environmental factors. These include the temperature and pressure of the reaction environment, the presence of oxygen, and the nature of the substrate . Proper storage and handling are crucial to maintain the compound’s stability and effectiveness .
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium(III) isopropoxide can be synthesized by reacting praseodymium(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows: [ \text{PrCl}_3 + 3 \text{NaOCH(CH}_3\text{)}_2 \rightarrow \text{Pr(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of praseodymium(III) isopropoxide often involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or distillation .
Types of Reactions:
Oxidation: Praseodymium(III) isopropoxide can undergo oxidation to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: The isopropoxide ligands can be substituted with other alkoxide ligands or other coordinating groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Other alcohols or alkoxides in the presence of a base.
Major Products:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) compounds.
Substitution: Various praseodymium alkoxides.
類似化合物との比較
- Praseodymium(III) chloride (PrCl₃)
- Praseodymium(III) nitrate (Pr(NO₃)₃)
- Praseodymium(III) acetate (Pr(CH₃COO)₃)
Comparison: Praseodymium(III) isopropoxide is unique due to its isopropoxide ligands, which provide different solubility and reactivity compared to other praseodymium compounds. For example, praseodymium(III) chloride is more soluble in water, while praseodymium(III) isopropoxide is more soluble in organic solvents. This makes praseodymium(III) isopropoxide particularly useful in organic synthesis and catalysis .
特性
IUPAC Name |
praseodymium(3+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Pr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVUKFKISBKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370095 | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19236-14-7 | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium(III) isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


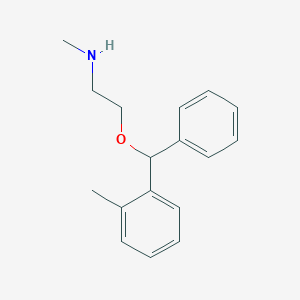
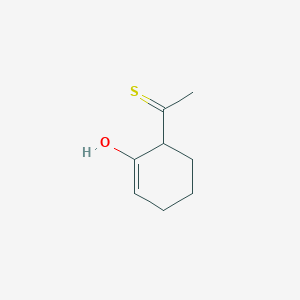
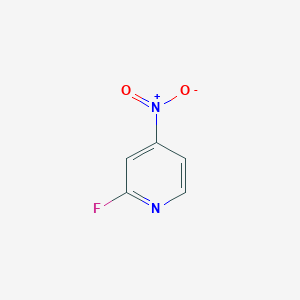

![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)
